2-Amino-3-fluoropropanoic acid

概要

説明

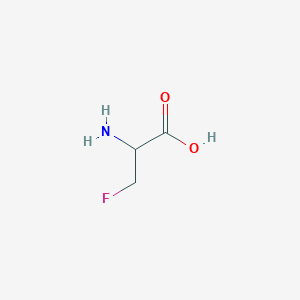

2-Amino-3-fluoropropanoic acid, also known as 3-fluoro-D-alanine, is an organic compound belonging to the class of alpha amino acids. These amino acids are characterized by the amino group attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). The molecular formula of this compound is C3H6FNO2, and it has a molecular weight of 107.08 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: 2-Amino-3-fluoropropanoic acid can be synthesized through various methods. One common approach involves the reaction of fluorinated compounds with amino acids. For instance, the reaction of fluorine gas with alanine can yield this compound. The reaction typically requires controlled conditions to ensure the selective fluorination of the desired position on the amino acid .

Industrial Production Methods: Industrial production of this compound often involves the use of advanced fluorination techniques and catalysts to achieve high yields and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications .

化学反応の分析

Elimination Reactions

The fluorine atom at the β-position facilitates elimination reactions under enzymatic or basic conditions, often resulting in the release of hydrogen fluoride (HF).

Key Findings:

-

Enzymatic HF Elimination :

The compound acts as a substrate for γ-aminobutyric acid aminotransferase (GABA-AT), undergoing HF elimination to form succinic semialdehyde. The (R)-enantiomer reacts 10–15 times faster than the (S)-enantiomer due to conformational preferences of the C–F and C–NH₃⁺ bonds in the enzyme’s active site . -

Fluoro-Pummerer Rearrangement :

In peptide synthesis, 3-fluoroalanine derivatives undergo a fluoro-Pummerer rearrangement when treated with DAST (diethylaminosulfur trifluoride), forming fluorodehydroalanine residues .

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Enzymatic elimination | GABA-AT, pH 8.5 buffer | Succinic semialdehyde + HF | |

| Rearrangement | DAST, anhydrous conditions | Fluorodehydroalanine peptides |

Substitution Reactions

The β-fluorine atom can participate in nucleophilic substitution, though its high electronegativity limits reactivity compared to heavier halogens.

Key Findings:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Nucleophilic substitution | NaOH (1M, 80°C) | Serine |

Oxidation and Reduction

The amino and carboxylic acid groups dominate redox chemistry, while fluorine’s stability limits its direct involvement.

Key Findings:

- Amino Group Oxidation :

Treatment with hydrogen peroxide or KMnO₄ oxidizes the amino group to a nitro group, forming 3-fluoro-2-nitropropanoic acid . - Carboxylic Acid Reduction :

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol, yielding 3-fluoro-2-aminopropanol.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Oxidation | H₂O₂, acidic conditions | 3-Fluoro-2-nitropropanoic acid | |

| Reduction | LiAlH₄, anhydrous ether | 3-Fluoro-2-aminopropanol |

Enzymatic and Metabolic Pathways

The compound’s fluorinated structure influences its interactions with enzymes involved in amino acid metabolism.

Key Findings:

- GABA-AT Inhibition :

(R)-3-Fluoroalanine competitively inhibits GABA-AT, making it a potential therapeutic agent for neurological disorders . - Catabolism to Fluoroacetate :

In vivo, 3-fluoroalanine is metabolized via transamination to fluoroacetate, a toxic compound that disrupts the citric acid cycle .

Key Findings:

科学的研究の応用

Medicinal Chemistry

Building Block for Pharmaceuticals

2-Amino-3-fluoropropanoic acid serves as a crucial building block in the synthesis of biologically active molecules. Its fluorinated structure enhances the pharmacological properties of compounds, making it valuable in drug design and development. For instance, it has been utilized in synthesizing potent antibiotics and other therapeutic agents due to its ability to mimic natural amino acids while providing unique chemical properties that can improve bioactivity and metabolic stability .

Enzymatic Synthesis

Biocatalytic Processes

Recent advancements in enzymatic synthesis have highlighted the role of this compound in producing enantiopure amino acids through biocatalysis. A study demonstrated a co-immobilized bienzymatic system that effectively synthesized various α-amino acids, including this compound, with high efficiency and selectivity. This method showcases a sustainable approach to amino acid production, reducing the need for harsh chemical processes .

Pharmacokinetics and Toxicology

Metabolism Studies

The compound has been investigated for its metabolism in the context of fluorinated drugs such as 5-fluorouracil (5-FU). Research indicates that this compound is a significant metabolite of 5-FU, making it relevant for studies on drug efficacy and safety. Understanding its pharmacokinetics is critical for optimizing therapeutic regimens involving fluorinated compounds .

Dermatological Applications

Therapeutic Uses

There is emerging evidence supporting the use of this compound in treating dermatological conditions characterized by abnormal cell proliferation, such as psoriasis and certain skin cancers. Therapeutic compositions containing this compound have been shown to influence keratinocyte behavior, promoting differentiation and reducing hyperproliferation associated with these conditions .

Analytical Chemistry

Detection Methods

The compound has been utilized in various analytical techniques to monitor exposure to fluorinated drugs. For example, gas chromatography-mass spectrometry (GC-MS) has been employed to detect urinary levels of metabolites like alpha-fluoro-beta-alanine (FBAL), which is linked to 5-FU treatment. This application underscores the importance of this compound in biological monitoring and occupational exposure assessments .

Case Study 1: Enzymatic Synthesis Efficiency

A study designed a hierarchical architecture for enzyme co-immobilization on porous agarose beads, achieving over 92% conversion efficiency in synthesizing this compound through a coupled enzymatic reaction system. This innovative approach demonstrates the potential for scalable production of valuable amino acids using biocatalysis .

Case Study 2: Pharmacokinetic Analysis

In clinical evaluations involving patients treated with 5-FU, researchers measured levels of this compound to assess drug metabolism differences between normal liver tissue and tumor environments. Findings indicated significant variations that could impact treatment outcomes and highlight the relevance of this compound in therapeutic monitoring .

作用機序

The mechanism of action of 2-Amino-3-fluoropropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence the reactivity and binding affinity of the molecule, affecting its interactions with enzymes and receptors. This can lead to alterations in metabolic pathways and biological processes .

類似化合物との比較

- 3-Fluoro-D-alanine

- DL-2-Fluoro-beta-alanine

- 2-Fluoropropionic acid

Comparison: 2-Amino-3-fluoropropanoic acid is unique due to its specific fluorination pattern and the presence of both amino and carboxyl groups. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the fluorine atom can enhance the compound’s stability and reactivity, making it valuable in various research and industrial applications .

生物活性

2-Amino-3-fluoropropanoic acid (2-AFPA), also known as 3-fluoro-D-alanine, is a non-natural amino acid characterized by the presence of a fluorine atom at the second carbon position. This compound has garnered attention in scientific research due to its potential biological activities and applications in drug development. This article explores the biological activity of 2-AFPA, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Overview of this compound

- Chemical Formula : CHFNO

- Molecular Weight : 107.08 g/mol

- CAS Number : 16652-37-2

The fluorine atom in 2-AFPA significantly influences its chemical properties, enhancing its bioavailability and stability when incorporated into peptides. This modification can lead to improved binding affinities and metabolic stability, making it a valuable candidate for therapeutic applications.

2-AFPA primarily functions through its interactions with various biological targets, including enzymes and receptors. The incorporation of fluorine alters the electronic properties of the amino acid, which can enhance or inhibit enzyme activity depending on the context.

Target Enzymes and Receptors

Research indicates that 2-AFPA may interact with several key enzymes involved in metabolic pathways:

- Enzyme Inhibition : Preliminary studies suggest that 2-AFPA can act as an inhibitor for specific enzymes, potentially leading to novel therapeutic agents.

- Binding Affinity : The presence of fluorine may increase binding affinity to certain receptors compared to non-fluorinated analogs, facilitating better drug design.

Peptide Synthesis

2-AFPA serves as a building block in the synthesis of fluorinated peptides and peptidomimetics. The incorporation of this amino acid can modify the conformation and stability of peptides, which is crucial for their biological activity.

Table 1: Comparison of Peptide Properties with and without 2-AFPA

| Property | Peptides without 2-AFPA | Peptides with 2-AFPA |

|---|---|---|

| Stability | Lower | Higher |

| Binding Affinity | Standard | Enhanced |

| Metabolic Stability | Standard | Improved |

Therapeutic Potential

Research has explored the use of 2-AFPA-containing peptides in targeting diseases such as cancer and neurodegenerative disorders. For instance:

- Cancer Research : Studies have shown that peptides incorporating 2-AFPA can effectively inhibit cancer cell proliferation by targeting specific pathways.

- Neurodegenerative Disorders : The compound's ability to enhance binding affinities may lead to new treatments for conditions like Alzheimer's disease.

Case Studies

-

Fluorinated Peptide Development :

A study investigated the incorporation of 2-AFPA into peptides designed to target cancer-related enzymes. Results indicated that these peptides exhibited significantly improved inhibitory activity compared to their non-fluorinated counterparts, suggesting potential for therapeutic development . -

Protein Interaction Studies :

Researchers utilized NMR spectroscopy to study proteins modified with 2-AFPA. The fluorine atom acted as a reporter group, enabling detailed insights into protein conformational changes and interactions with ligands . -

Metabolic Pathway Analysis :

A comprehensive metabolic profiling study highlighted how 2-AFPA influences amino acid metabolism in cellular systems. The findings suggested that this compound could modulate key metabolic pathways, providing insights into its role in cellular function .

特性

IUPAC Name |

2-amino-3-fluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTSRQMXRROFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80865775 | |

| Record name | 3-Fluoroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16652-37-2, 35523-45-6 | |

| Record name | (+-)-3-Fluoroalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016652372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-fluoro-D-(2-2H)alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main focus of the research paper "Rotational isomerism—XXI: The conformation of 2-amino-3-fluoropropanoic acid (2-afp) and 2-fluoro-3-aminopropanoic acid (3-afp) as the zwitterion, cation and anion, an nmr and mo study"?

A1: This research investigates the different shapes (conformers) that this compound (2-AFP) can adopt in its zwitterionic, cationic, and anionic forms. [] The study uses nuclear magnetic resonance (NMR) spectroscopy and molecular orbital (MO) calculations to determine the most stable conformations of 2-AFP in each of these ionization states. This information is crucial for understanding how 2-AFP might interact with other molecules, such as enzymes or receptors, which is essential for understanding its potential biological activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。